3-Amino-4-pyrazolecarboxamide hemisulfate (CAS 27511-79-1) is a highly stable heterocyclic building block fundamentally utilized in the synthesis of pyrazolo[3,4-d]pyrimidine scaffolds . Unlike its free base counterpart, this hemisulfate salt isolates as a crystalline solid with a decomposition temperature of approximately 224 °C, providing excellent thermal stability and reliable stoichiometry for downstream reactions[1]. It serves as both a critical penultimate intermediate in the industrial manufacturing of allopurinol and a foundational core for advanced kinase inhibitor drug discovery .
Substituting the hemisulfate salt with the free base (CAS 5334-31-6) or crude reaction mixtures introduces severe processability and yield penalties . The free base of 3-amino-4-pyrazolecarboxamide is highly prone to oxidation and frequently isolates as an unstable, difficult-to-handle brown oil, making precise gravimetric dosing at an industrial scale nearly impossible [1]. Furthermore, the sulfate counterion plays a critical buffering role during high-temperature condensation reactions (such as with formamide at 140–150 °C), preventing premature degradation of the primary amine and ensuring high-fidelity cyclization into the fused pyrimidine ring [2].
The isolation of 3-amino-4-pyrazolecarboxamide as a hemisulfate salt provides a robust crystalline powder, whereas the free base typically presents as a viscous brown oil or amorphous solid that is challenging to purify[1]. This crystalline nature allows for precise stoichiometric weighing and long-term storage without significant oxidative degradation.
| Evidence Dimension | Physical state and handling characteristics |
| Target Compound Data | Stable crystalline powder (decomp. ~224 °C) |
| Comparator Or Baseline | Free base (CAS 5334-31-6) isolates as an unstable brown oil |
| Quantified Difference | Transition from non-weighable oil to >98% pure free-flowing solid |
| Conditions | Standard ambient isolation and storage |
Enables reproducible scale-up and precise stoichiometric feeding in industrial reactors without specialized handling equipment.
During the synthesis of pyrazolo[3,4-d]pyrimidines, utilizing the hemisulfate salt in formamide condensation reactions at 140–150 °C yields up to 65% of the final fused product [1]. Attempting the same cyclization with unbuffered or crude free base precursors results in significantly higher byproduct formation due to uncontrolled amine reactivity at elevated temperatures .
| Evidence Dimension | Isolated yield of fused pyrimidine product |
| Target Compound Data | ~65% isolated yield using hemisulfate salt |
| Comparator Or Baseline | Unbuffered free base / crude intermediates (<50% typical yield) |
| Quantified Difference | >15% absolute increase in final API yield |
| Conditions | Formamide condensation at 140-150 °C for 5 hours |
Directly impacts the cost-efficiency, throughput, and downstream purification requirements of API manufacturing.
The formation of the hemisulfate salt serves as a critical purification step following the hydrazine condensation of cyanoacetamide derivatives. Precipitating the hemisulfate from dilute sulfuric acid effectively clears residual hydrazine and morpholine, yielding a precursor with >98.0% purity, which is essential for meeting pharmacopeial standards for downstream products.
| Evidence Dimension | Precursor purity and residual reagent clearance |
| Target Compound Data | >98.0% purity via hemisulfate precipitation |
| Comparator Or Baseline | Crude reaction mixture without salt formation |
| Quantified Difference | Reduction of residual hydrazine/morpholine to trace levels |
| Conditions | Hydrolysis and acidification with dilute sulfuric acid and ice |
Prevents carryover of toxic reagents into final pharmaceutical products, ensuring compliance with stringent regulatory impurity profiles.
The hemisulfate salt is the definitive choice for the final condensation step with formamide, providing the necessary thermal stability and buffering to achieve high-yield cyclization into the xanthine oxidase inhibitor[1].
Acts as a highly pure, easily weighable core scaffold for synthesizing novel libraries of p70S6 and Akt kinase inhibitors, where precise stoichiometry is required for complex multi-step derivatization without the handling issues of the free base [2].
Utilized as the official reference standard (Allopurinol EP Impurity A / USP Related Compound A) for HPLC and LC-MS method validation to quantify unreacted intermediates in commercial allopurinol batches.
Irritant;Environmental Hazard